A Comprehensive Technical Guide to Cyanoacetone Sodium (CAS No. 70807-22-6): A Versatile Intermediate in Modern Synthesis
A Comprehensive Technical Guide to Cyanoacetone Sodium (CAS No. 70807-22-6): A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of cyanoacetone sodium (CAS No. 70807-22-6), a pivotal intermediate in organic synthesis. The document elucidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its diverse applications, with a particular focus on the construction of heterocyclic scaffolds relevant to the pharmaceutical, agrochemical, and dye industries. Emphasis is placed on the mechanistic underpinnings of its reactivity and practical considerations for its safe handling and use in a laboratory setting. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction: Unveiling a Versatile Synthetic Building Block
Cyanoacetone sodium, systematically named sodium;3-oxobutanenitrile, is the sodium salt of cyanoacetone (3-oxobutanenitrile).[1][2][3] It is a highly valuable and reactive C4 building block in organic synthesis, primarily owing to the presence of multiple functional groups: a nitrile, a ketone, and an acidic α-hydrogen, which is deprotonated in the sodium salt form, creating a nucleophilic carbanion.[4] This unique combination of functionalities makes it a versatile precursor for a wide array of complex organic molecules.[5] Its utility is most pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents, agrochemicals, and dyes.[4]
The compound typically appears as a brown crystalline powder and is soluble in water.[1][5] Its reactivity stems from the enolate character, which allows for facile reactions with various electrophiles.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of cyanoacetone sodium is essential for its effective use in synthesis and for ensuring safe handling.
Table 1: Physicochemical Properties of Cyanoacetone Sodium
| Property | Value | Reference(s) |
| CAS Number | 70807-22-6 | [1][2] |
| Molecular Formula | C₄H₄NNaO | [1][3] |
| Molecular Weight | 105.07 g/mol | [1][2] |
| IUPAC Name | sodium;3-oxobutanenitrile | [2] |
| Synonyms | NACYA, SODIUM CYANOACETONE, 3-OXOBUTANENITRILE SODIUM SALT, 3-Hydroxycrotonitrile, sodium salt | [1] |
| Appearance | Brown crystalline powder | [1] |
| Solubility | Water soluble | [1][5] |
Note on Tautomerism: Cyanoacetone and its sodium salt exist in tautomeric equilibrium between the keto and enol forms. The enolate form is stabilized by conjugation with the nitrile group.
Synthesis of Cyanoacetone Sodium: A Detailed Experimental Protocol
The synthesis of cyanoacetone sodium is typically achieved through a base-mediated condensation reaction. The following protocol is a self-validating system, providing a reliable method for its preparation in a laboratory setting. This procedure is adapted from principles outlined in the patent literature, which describes the reaction of an acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide.
Underlying Principle: Claisen-Type Condensation
The synthesis of cyanoacetone sodium is a variation of the Claisen condensation. In this reaction, the α-proton of acetonitrile is abstracted by a strong base, in this case, sodium methoxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetic acid ester (e.g., ethyl acetate). The subsequent collapse of the tetrahedral intermediate, with the departure of the ethoxide leaving group, yields the sodium salt of cyanoacetone.
acetonitrile [label="CH₃-C≡N"]; naome [label="NaOCH₃", fontcolor="#EA4335"]; carbanion [label="⁻CH₂-C≡N", fontcolor="#EA4335"]; ethyl_acetate [label="CH₃-C(=O)OEt"]; intermediate [label="Tetrahedral Intermediate"]; product [label="[CH₃-C(=O)-CH-C≡N]⁻ Na⁺", fontcolor="#34A853"]; ethanol [label="EtOH"];
acetonitrile -> carbanion [label="Base\n(NaOCH₃)"]; carbanion -> intermediate [label="Nucleophilic Attack"]; ethyl_acetate -> intermediate; intermediate -> product [label="Elimination\nof EtO⁻"]; product -> ethanol [style=invis]; }
Synthesis of Cyanoacetone Sodium via Claisen-Type Condensation.
Experimental Procedure
Materials:
-
Acetonitrile (anhydrous)
-
Ethyl acetate (anhydrous)
-
Sodium methoxide
-
Anhydrous toluene or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnetic stirrer with a heating mantle.
-
Standard glassware for workup and filtration.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.0 equivalent) in anhydrous toluene.
-
Addition of Acetonitrile: To the stirred suspension, add anhydrous acetonitrile (1.5 - 2.0 equivalents).
-
Heating: Gently heat the mixture to reflux with vigorous stirring.
-
Addition of Ethyl Acetate: Once refluxing, add anhydrous ethyl acetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction: Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if a suitable system can be developed.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, cyanoacetone sodium, will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the isolated cyanoacetone sodium under vacuum to obtain a fine powder.
Self-Validation: The success of the synthesis can be confirmed by the formation of a solid precipitate. Further characterization of the product by spectroscopic methods (IR and NMR, if available for comparison) and determination of its melting point (if it has a defined melting point before decomposition) would validate the identity and purity of the synthesized compound.
Reactivity and Synthetic Applications
The synthetic utility of cyanoacetone sodium is vast, particularly in the construction of heterocyclic systems that are prevalent in medicinal chemistry and materials science.[4]
Knoevenagel Condensation
Cyanoacetone sodium can participate in Knoevenagel condensations with aldehydes and ketones. The reaction involves the nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile.
Synthesis of Pyridine Derivatives
Cyanoacetone sodium is a valuable precursor for the synthesis of substituted pyridines. For instance, in a Hantzsch-type pyridine synthesis, it can be reacted with an α,β-unsaturated carbonyl compound and an ammonia source.[4]
start [label="{Cyanoacetone Sodium | + α,β-Unsaturated Ketone | + Ammonia Source}"]; intermediate [label="Dihydropyridine Intermediate"]; product [label="Substituted Pyridine"];
start -> intermediate [label="Condensation/\nCyclization"]; intermediate -> product [label="Oxidation/Aromatization"]; }
General scheme for pyridine synthesis using Cyanoacetone Sodium.
Synthesis of Pyrimidine Derivatives
The reaction of cyanoacetone sodium with amidines, ureas, or thioureas provides a straightforward route to functionalized pyrimidines.[6] This is a powerful method for generating libraries of compounds for biological screening.
Experimental Example: Synthesis of a Triazolopyrimidine Derivative
A patent for Ghrelin O-acyl transferase inhibitors describes the use of cyanoacetone sodium in the synthesis of a key intermediate. In a suitable solvent such as N,N-dimethylformamide (DMF), cyanoacetone sodium is reacted with an alkylating agent (e.g., a substituted bromomethylpyridine) to yield a substituted butanenitrile. This intermediate is then cyclized with 1H-1,2,4-triazol-3-amine to form the final triazolopyrimidine product.
Thorpe-Ziegler Reaction
While the classical Thorpe reaction involves the self-condensation of nitriles, the principles can be extended to intramolecular reactions. A dinitrile derived from cyanoacetone sodium could potentially undergo a Thorpe-Ziegler cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when working with cyanoacetone sodium and its precursors.
GHS Hazard Information: Cyanoacetone sodium is classified as hazardous. The GHS hazard statements include:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
Handling:
-
Always handle cyanoacetone sodium in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store cyanoacetone sodium in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Store separately from food and feedstuffs.
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
Cyanoacetone sodium (CAS No. 70807-22-6) is a highly versatile and reactive intermediate with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic frameworks. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important synthetic building block.
References
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LookChem. Cas 70807-22-6, CYANOACETONE SODIUM SALT. LookChem. Available at: [Link]. (Accessed February 7, 2026).
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Organic Syntheses. Procedure. Organic Syntheses. Available at: [Link]. (Accessed February 7, 2026).
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Carbon. Preparation and Characterisation of Metal Acetylacetonate Complexes. Carbon. Available at: [Link]. (Accessed February 7, 2026).
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Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]. (Accessed February 7, 2026).
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ChemBK. 3-oxobutanenitrile. ChemBK. Available at: [Link]. (Accessed February 7, 2026).
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RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]. (Accessed February 7, 2026).
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PubChem. cyanoacetone sodium salt | C4H5NNaO | CID 71650496. PubChem. Available at: [Link]. (Accessed February 7, 2026).
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